molecular formula C14H22N4 B8279583 N-cyclopropyl-1-(5-ethylpyrazin-2-yl)piperidin-4-amine

N-cyclopropyl-1-(5-ethylpyrazin-2-yl)piperidin-4-amine

Cat. No.: B8279583
M. Wt: 246.35 g/mol
InChI Key: PVNATBALDYWPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-(5-ethylpyrazin-2-yl)piperidin-4-amine is a complex organic compound that features a cyclopropyl group attached to a piperidine ring, which is further substituted with an ethyl-pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(5-ethylpyrazin-2-yl)piperidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(5-ethylpyrazin-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-1-(5-ethylpyrazin-2-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(5-ethylpyrazin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-1-(5-ethylpyrazin-2-yl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

N-cyclopropyl-1-(5-ethylpyrazin-2-yl)piperidin-4-amine

InChI

InChI=1S/C14H22N4/c1-2-11-9-16-14(10-15-11)18-7-5-13(6-8-18)17-12-3-4-12/h9-10,12-13,17H,2-8H2,1H3

InChI Key

PVNATBALDYWPHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=N1)N2CCC(CC2)NC3CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound is prepared from 1-(5-ethyl-pyrazin-2-yl)-piperidin-4-one and cyclopropylamine following a procedure analogous to that described in Intermediate 4. LC (method 7): tR=0.65 min; Mass spectrum (ESI+): m/z=247 [M+H]+.
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